molecular formula C14H9BrN4O2 B2958068 N-(4-Bromophenyl)-6-nitroquinazolin-4-amine CAS No. 51687-16-2

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine

Cat. No.: B2958068
CAS No.: 51687-16-2
M. Wt: 345.156
InChI Key: XIVZHKYNZHEAOB-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a double-ring system composed of a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a bromophenyl group at the nitrogen atom and a nitro group at the 6th position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: The bromophenyl group is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Reduction: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, Pd/C, ethanol.

    Reduction: m-CPBA, dichloromethane.

    Substitution: Thiols, amines, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Reduction: Formation of N-(4-Aminophenyl)-6-nitroquinazolin-4-amine.

    Oxidation: Formation of quinazoline N-oxides.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biology: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. In the context of anticancer activity, the compound may inhibit key enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

    Erlotinib: Another EGFR inhibitor with applications in non-small cell lung cancer treatment.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in breast cancer treatment.

Uniqueness

What sets this compound apart from these compounds is its specific substitution pattern, which may confer unique biological activities and selectivity profiles. Its bromophenyl and nitro groups may enhance its binding affinity and specificity towards certain molecular targets, making it a valuable scaffold for further drug development.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable candidate for further research and development, particularly in the areas of medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-bromophenyl)-6-nitroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVZHKYNZHEAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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